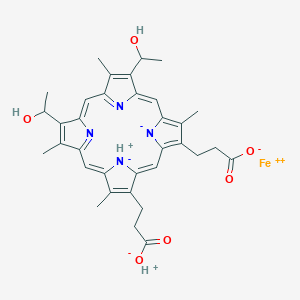
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3. It is a white to almost white powder or crystal that is used in various scientific and industrial applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities . They have been studied for their potential interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives have been reported to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through a two-step process:
Formation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid chloride: This is achieved by reacting 5-methyl-1,3,4-oxadiazole with oxalyl chloride.
Formation of this compound: The acid chloride is then reacted with potassium hydroxide to yield the desired potassium salt.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly HIV-integrase inhibitors.
Mechanism of Action
The mechanism of action of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in the synthesis of HIV-integrase inhibitors, it interacts with the integrase enzyme, preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-methyl-1,2,4-oxadiazole-2-carboxylate
- Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
- Potassium 5-methyl-1,3,4-triazole-2-carboxylate
Uniqueness
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific structure and the presence of both oxygen and nitrogen atoms in the oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
888504-28-7 |
|---|---|
Molecular Formula |
C4H4KN2O3 |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8); |
InChI Key |
PYKIGFHZXPMVQL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C(=O)[O-].[K+] |
Canonical SMILES |
CC1=NN=C(O1)C(=O)O.[K] |
Key on ui other cas no. |
888504-28-7 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Oxadiazole Potassim Salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)





